

# chemical structure and stereochemistry of (R)-3hydroxytetradecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-3-Hydroxytetradecanoic acid

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# (R)-3-Hydroxytetradecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a C14 saturated fatty acid with a hydroxyl group at the beta position. This molecule plays a crucial role as an intermediate in fatty acid biosynthesis.[1][2][3] It is of significant interest to researchers due to its integral role as a primary acyl chain component of lipid A, the bioactive center of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The specific stereochemistry of the (R)-enantiomer is critical for the biological activity of lipid A, which is a potent activator of the innate immune system. This guide provides an in-depth overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and biological significance of (R)-3-hydroxytetradecanoic acid.

# **Chemical Structure and Stereochemistry**

(R)-3-hydroxytetradecanoic acid is a chiral molecule with the chemical formula C<sub>14</sub>H<sub>28</sub>O<sub>3</sub>.[1] Its structure consists of a 14-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the C-3 position. The stereocenter at the C-3 carbon has an (R)



configuration, which is essential for its biological function, particularly in the context of lipid A. The IUPAC name for this compound is (3R)-3-hydroxytetradecanoic acid.[1]

### Molecular Structure:

Chemical Formula: C14H28O3[1]

IUPAC Name: (3R)-3-hydroxytetradecanoic acid[1]

Synonyms: (R)-3-Hydroxymyristic acid, β-Hydroxymyristic acid[1]

 Chirality: The molecule possesses a single chiral center at the C-3 position with an absolute configuration of (R). This stereospecificity is crucial for its recognition by enzymes and receptors in biological systems.

# **Physicochemical Properties**

A summary of the key quantitative data for **(R)-3-hydroxytetradecanoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	244.37 g/mol	[1]
Melting Point	71-72 °C	
Boiling Point	376.9 ± 25.0 °C at 760 mmHg	
Water Solubility	0.03 g/L (predicted)	[4]
logP	4.14 (predicted)	[4]
pKa (Strongest Acidic)	4.67 (predicted)	[4]

# Experimental Protocols Enantioselective Synthesis of (R)-3 Hydroxytetradecanoic Acid via Enzymatic Resolution



This protocol describes the synthesis of **(R)-3-hydroxytetradecanoic acid** through the enantioselective hydrolysis of racemic methyl 3-hydroxytetradecanoate using porcine pancreas lipase.

#### Materials:

- Racemic methyl 3-hydroxytetradecanoate
- Porcine pancreas lipase (PPL)
- Phosphate buffer (0.1 M, pH 7.0)
- · Diethyl ether
- Sodium hydroxide (NaOH) solution (2 M)
- Hydrochloric acid (HCl) solution (2 M)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

### Procedure:

- Enzymatic Hydrolysis:
  - Suspend racemic methyl 3-hydroxytetradecanoate in 0.1 M phosphate buffer (pH 7.0).
  - Add porcine pancreas lipase to the mixture. The optimal substrate-to-enzyme ratio should be determined empirically but can be initiated at a 10:1 (w/w) ratio.
  - Stir the reaction mixture vigorously at a controlled temperature (e.g., 37 °C) to ensure proper mixing and enzyme activity.
  - Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of hydrolysis. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.



### Extraction and Separation:

- Once the desired conversion is reached, acidify the reaction mixture to pH 2 with 2 M HCl.
- Extract the mixture with diethyl ether (3 x volume of the aqueous phase).
- Separate the organic and aqueous layers. The organic layer contains the unreacted (S)-methyl 3-hydroxytetradecanoate and the product (R)-3-hydroxytetradecanoic acid.
- To separate the acid from the ester, extract the combined organic layers with a 0.5 M
   NaOH solution. The (R)-3-hydroxytetradecanoic acid will move to the aqueous basic layer as its sodium salt.
- Acidify the aqueous layer containing the sodium salt of (R)-3-hydroxytetradecanoic acid back to pH 2 with 2 M HCl.
- Extract the acidified aqueous layer with diethyl ether.
- Dry the organic layer containing the final product over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

#### · Purification:

 The crude (R)-3-hydroxytetradecanoic acid can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield the pure product.

# Analysis of (R)-3-Hydroxytetradecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of 3-hydroxy fatty acids, which can be specifically applied to **(R)-3-hydroxytetradecanoic acid**.

### Materials:

- Sample containing (R)-3-hydroxytetradecanoic acid
- Internal standard (e.g., deuterated 3-hydroxytetradecanoic acid)



- Methanol
- Acetyl chloride
- Hexane
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

### Procedure:

- Derivatization (Formation of Fatty Acid Methyl Esters FAMEs):
  - To the sample containing the fatty acid, add a known amount of the internal standard.
  - Add a solution of acetyl chloride in methanol (e.g., 1:10 v/v) to the sample.
  - Heat the mixture at 80-100 °C for 1-2 hours to convert the carboxylic acid to its methyl ester.
  - After cooling, add water and extract the FAMEs with hexane.
  - Dry the hexane layer over anhydrous sodium sulfate.
- Silylation:
  - Evaporate the hexane extract to dryness under a stream of nitrogen.
  - Add BSTFA with 1% TMCS and heat at 60-80 °C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether. This step increases the volatility and thermal stability of the analyte.
- GC-MS Analysis:
  - Inject an aliquot of the derivatized sample into the GC-MS system.
  - GC Conditions (Example):



■ Injector Temperature: 250 °C

• Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

Carrier Gas: Helium

MS Conditions (Example):

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 50-500

 Identify the peak corresponding to the TMS-derivatized methyl ester of (R)-3hydroxytetradecanoic acid based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard.

# **Biological Significance and Signaling Pathways**

**(R)-3-hydroxytetradecanoic acid** is a fundamental building block of lipid A, the hydrophobic anchor of LPS. Lipid A is recognized by the Toll-like receptor 4 (TLR4) in complex with its coreceptor MD-2 on the surface of immune cells, such as macrophages and dendritic cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

## **Lipid A Biosynthesis Pathway**

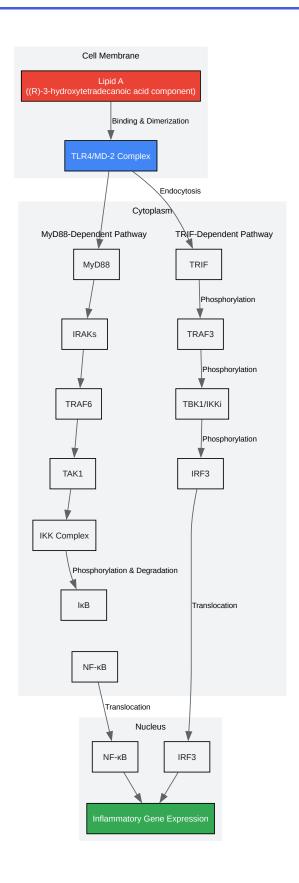
**(R)-3-hydroxytetradecanoic acid** is synthesized and incorporated into the lipid A backbone through a series of enzymatic steps. The diagram below illustrates a simplified workflow of its incorporation.

Caption: Simplified workflow of **(R)-3-hydroxytetradecanoic acid** incorporation into Lipid A.

# **TLR4 Signaling Pathway Activation by Lipid A**

The binding of lipid A to the TLR4/MD-2 complex initiates a downstream signaling cascade involving two major adaptor proteins: MyD88 and TRIF. This leads to the activation of transcription factors NF-kB and IRF3, culminating in the expression of inflammatory genes.





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